Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)-
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Overview
Description
Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- is a chemical compound with the molecular formula C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol This compound is characterized by the presence of two 3-hydroxy-6-methyl-2-pyridinyl groups attached to a central methanone (carbonyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- typically involves the condensation of 3-hydroxy-6-methyl-2-pyridinecarboxaldehyde with a suitable methanone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The use of advanced purification techniques such as recrystallization and chromatography is common to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyridinyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one)
- Bis(3-hydroxy-2-methyl-4-pyridinon-1-yl) alkanes
- 1H-Pyrazolo[3,4-b]pyridine derivatives
Comparison: Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- is unique due to its specific structural features and reactivity.
Properties
CAS No. |
824393-64-8 |
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Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
bis(3-hydroxy-6-methylpyridin-2-yl)methanone |
InChI |
InChI=1S/C13H12N2O3/c1-7-3-5-9(16)11(14-7)13(18)12-10(17)6-4-8(2)15-12/h3-6,16-17H,1-2H3 |
InChI Key |
WJEKVGCBZOOJDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)O)C(=O)C2=C(C=CC(=N2)C)O |
Origin of Product |
United States |
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